GPR35 Inactivity Differentiates the Target Compound from Active GPR35 Antagonists
The target compound is confirmed inactive at GPR35 (IC₅₀ > 10 µM), whereas the reference GPR35 antagonist ML194 exhibits an IC₅₀ of 160 nM in a comparable antagonist assay [1][2]. This >60-fold selectivity gap ensures that the compound will not interfere with GPR35-mediated pathways, a critical consideration for research programs targeting other GPCRs or avoiding orphan receptor cross-reactivity.
| Evidence Dimension | GPR35 antagonism potency |
|---|---|
| Target Compound Data | Inactive (IC₅₀ > 10 µM) |
| Comparator Or Baseline | ML194, IC₅₀ = 160 nM |
| Quantified Difference | >60-fold lower activity (target is inactive) |
| Conditions | GPR35 primary antagonist assay (ECBD/Sildrug) vs. published ML194 assay |
Why This Matters
Researchers requiring a GPR35-silent chemical probe can select this compound over active antagonists, eliminating a source of off-target noise.
- [1] Sildrug/ECBD. EOS62233: 3-(1-(2-((4-Fluorophenyl)thio)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione. GPR35 antagonism assay: inactive. View Source
- [2] NCBI Probe Table. ML194 (GPR35 antagonist). IC₅₀ = 160 nM. View Source
